molecular formula C7H6F3NO2S B1194102 Trifluoromethanesulfonanilide CAS No. 456-64-4

Trifluoromethanesulfonanilide

Cat. No. B1194102
CAS RN: 456-64-4
M. Wt: 225.19 g/mol
InChI Key: OXDSKEQSEGDAFN-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonanilide, related to trifluoromethanesulfonic acid derivatives, has been explored for its utility in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds. Its strong electron-withdrawing properties and low nucleophilicity make it a versatile reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Synthesis Analysis

Trifluoromethanesulfonanilide and related compounds like triflamides and triflimides have been synthesized through various methods. These compounds are recognized for their NH-acidity, lipophilicity, catalytic activity, and specific chemical properties, which contribute to their widespread use in organic chemistry (Moskalik & Astakhova, 2022).

Molecular Structure Analysis

The molecular structure and crystallography of trifluoromethanesulfonanilide-related compounds have been extensively studied. For example, bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate provide insights into the high gas-phase acidity and electron delocalization in these compounds, which is crucial for understanding their reactivity (Haas et al., 1996).

Chemical Reactions and Properties

Trifluoromethanesulfonanilide and its derivatives have been used to catalyze various chemical reactions, including acylations, electrophilic aromatic substitutions, and the synthesis of carbo- and heterocyclic structures. Their high protonating power and specific reactivity patterns have been leveraged in the synthesis of novel organic compounds, highlighting their importance in organic synthesis (Kazakova & Vasilyev, 2017).

Physical Properties Analysis

Research on trifluoromethanesulfonanilide-related compounds also includes the study of their physical properties, such as phase behavior, solvation effects, and molecular dynamics, which are essential for understanding their behavior in various chemical environments and applications (Paddison et al., 1997).

Chemical Properties Analysis

The chemical properties of trifluoromethanesulfonanilide, such as its reactivity, stability, and catalytic activity, have been a subject of investigation. These studies have provided insights into the mechanisms of reactions facilitated by trifluoromethanesulfonanilide and its derivatives, offering valuable information for their application in organic synthesis and material science (Moskalik & Astakhova, 2022).

Scientific Research Applications

  • Miticidal Activity

    • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
    • Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
    • Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
    • Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
  • Fluorescent Probes

    • Scientific Field : Chemical Science .
    • Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
    • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Reactions with Aromatic Compounds

    • Scientific Field : Organic Chemistry .
    • Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
    • Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
    • Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
  • Miticidal Activity

    • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
    • Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
    • Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
    • Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
  • Fluorescent Probes

    • Scientific Field : Chemical Science .
    • Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
    • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Reactions with Aromatic Compounds

    • Scientific Field : Organic Chemistry .
    • Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
    • Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
    • Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
  • Miticidal Activity

    • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
    • Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
    • Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
    • Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
  • Fluorescent Probes

    • Scientific Field : Chemical Science .
    • Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
    • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Reactions with Aromatic Compounds

    • Scientific Field : Organic Chemistry .
    • Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
    • Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
    • Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .

Safety And Hazards

Trifluoromethanesulfonanilide is classified as Acute toxicity - Category 3, Oral. It is toxic if swallowed and causes skin and eye irritation .

Future Directions

Trifluoromethanesulfonanilide has potential applications in the field of trifluoromethylation reactions, which could lead to further development of agrochemical drugs . It is also being studied for its potential use in high-voltage insulation .

properties

IUPAC Name

1,1,1-trifluoro-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDSKEQSEGDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196570
Record name Trifluoromethanesulfonanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-n-phenylmethanesulfonamide

CAS RN

456-64-4
Record name 1,1,1-Trifluoro-N-phenylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethanesulfonanilide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-N-phenylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-formyl-6-hydroxy-1-naphthoate (500 mg, 2.17 mmol) in CH2Cl2 (10.2 mL) at rt was added Et3N (483 mg, 4.78 mmol, 0.664 mL) followed by PhNTf2 (928 mg, 2.6 mmol). The mixture was stirred for 18 h and then diluted with Et2O and washed with 1.0 M HCl. The extract was dried with MgSO4 and concentrated in vacuo. The crude material was chromatographed on silica gel (20:1 hexanes/EtOAc), and the material thus obtained was recrystallized from hexanes to give 1.0 g of a 3:2 mixture of the title compound and PhNHTf (˜90% yield).
Name
methyl 5-formyl-6-hydroxy-1-naphthoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.664 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trifluoromethanesulfonanilide
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Trifluoromethanesulfonanilide
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Trifluoromethanesulfonanilide
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Trifluoromethanesulfonanilide
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Trifluoromethanesulfonanilide
Reactant of Route 6
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Trifluoromethanesulfonanilide

Citations

For This Compound
73
Citations
RM Acheson, MG Bite, JEG Kemp - Journal of Medicinal …, 1981 - ACS Publications
Treatment of NJV-dibenzyl-1, 2-diaminobenzene (2) successively with thionyl chloride and then m-chloroperbenzoic acid gave NJV-dibenzyl-IR, 3/1-2, 1, 3-benzothiadiazole 2, 2-…
Number of citations: 20 pubs.acs.org
T Mori, Y Takada, M Hatakoshi… - Bioscience …, 2004 - academic.oup.com
Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity. 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed …
Number of citations: 15 academic.oup.com
TL FRIDINGER - Synthesis of Pesticides Chemical Structure and …, 1979 - Elsevier
… Although trifluoromethanesulfonanilide was first reported in … Thus, going from methane- to trifluoromethanesulfonanilide … log P values of the parent trifluoromethanesulfonanilide with the …
Number of citations: 0 www.sciencedirect.com
SK Bandal, HB Clark, JT Hewitt - 1975 - ACS Publications
The 3M Company, Saint Paul, Minnesota, has discovered three promising new agrichemicals of the N-aryl 1,1,1-trifluoromethanesulfonamide class of compounds: Perfluidone shows a …
Number of citations: 4 pubs.acs.org
T Yasuhara, Y Nagaoka, K Tomioka - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… We examined trifluoromethanesulfonanilide [hair space] 13 as the leaving group, since this … We describe herein that diethyl phosphate 1 bearing trifluoromethanesulfonanilide as a …
Number of citations: 18 pubs.rsc.org
T Mori, K Ujihara, O Matsumoto, K Yanagi… - Journal of Fluorine …, 2007 - Elsevier
… We had previously found some trifluoromethanesulfonanilide compounds having high … our laboratory resulted in the discovery of trifluoromethanesulfonanilide derivatives 1–11 as …
Number of citations: 50 www.sciencedirect.com
RD Trepka, JK Harringon, JE Robertson… - Journal of Agricultural …, 1970 - ACS Publications
… The preparation of trifluoromethanesulfonanilide and other perfluoroalkanesulfonanilides … For example, trifluoromethanesulfonanilide has a pKa value of 4.5 at 25 C, while the pKa of …
Number of citations: 20 pubs.acs.org
N Kamigata, K Yamamoto, O Kawakita… - Bulletin of the …, 1984 - journal.csj.jp
Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted …
Number of citations: 18 www.journal.csj.jp
A Ali, TM Altamore, M Bliese, P Fisara, AJ Liepa… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 2-alkoxy- and 2-aryloxyiminoalkyl trifluoromethanesulfonanilide derivatives have shown significant in vitro parasiticidal activity against the ectoparasites …
Number of citations: 14 www.sciencedirect.com
TL Friedinger - Advances in pesticide science, Pergamon Press …, 1978
Number of citations: 2

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